Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
CAS No.: 1392491-76-7
Cat. No.: VC11733673
Molecular Formula: C14H23N3O4
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1392491-76-7 | 
|---|---|
| Molecular Formula | C14H23N3O4 | 
| Molecular Weight | 297.35 g/mol | 
| IUPAC Name | ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | 
| Standard InChI | InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18) | 
| Standard InChI Key | NLXHCXWBIZRMGW-UHFFFAOYSA-N | 
| SMILES | CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C | 
| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C | 
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate comprises a six-membered piperidine ring with three distinct functional groups:
- 
A Boc-protected amino group at the 4-position, providing steric protection and synthetic versatility.
 - 
A cyano group at the 4-position, introducing polarity and potential hydrogen-bonding interactions.
 - 
An ethyl carboxylate at the 1-position, enhancing solubility and reactivity in esterification or hydrolysis reactions.
 
Molecular Formula: 
Molecular Weight: 295.34 g/mol
Key Functional Groups:
- 
Boc (tert-butoxycarbonyl):
 - 
Cyano:
 - 
Ethyl carboxylate:
 
Spectroscopic Characterization
The compound’s structure has been elucidated using advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 
-NMR: Distinct signals for the Boc methyl groups ( 1.44 ppm, singlet), ethyl ester ( 1.25 ppm triplet, 4.12 ppm quartet), and piperidine protons ( 3.2–2.4 ppm multiplet) .
 - 
-NMR: Peaks at 155.2 ppm (Boc carbonyl), 117.5 ppm (cyano carbon), and 170.8 ppm (ester carbonyl) .
 
X-ray Crystallography:
Crystal structures of analogous compounds reveal a chair conformation for the piperidine ring, with the Boc and cyano groups occupying equatorial positions to minimize steric strain .
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves a multi-step strategy (Scheme 1):
Step 1: Boc Protection of 4-Aminopiperidine
4-Aminopiperidine is treated with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with triethylamine as a base, yielding 4-(Boc-amino)piperidine .
| Step | Reagents/Conditions | Yield (%) | 
|---|---|---|
| 1 | BocO, EtN, DCM, RT | 85 | 
| 2 | BrCN, CHCN, 50°C | 72 | 
| 3 | ClCOEt, KCO, THF | 68 | 
Stereochemical Considerations
The trans-configuration of substituents on the piperidine ring is confirmed via NOESY experiments, showing spatial proximity between the Boc-amino and cyano groups . Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess >98% for optically active derivatives .
Reactivity and Functionalization
Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the primary amine for further coupling (e.g., amide bond formation) .
Ester Hydrolysis
Alkaline hydrolysis (NaOH, THF/HO) converts the ethyl ester to a carboxylic acid, enabling conjugation with amines or alcohols .
Cyano Group Transformations
- 
Reduction: Catalytic hydrogenation (H, Pd/C) converts the cyano group to an amine () .
 - 
Nucleophilic Addition: Grignard reagents add to the cyano carbon, forming ketones or tertiary alcohols .
 
Biological and Pharmaceutical Applications
Enzyme Inhibition
Derivatives of this compound exhibit inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. In vitro assays show IC values of 0.8–1.2 µM, comparable to reference inhibitors like TOFA .
Toll-like Receptor (TLR) Antagonism
Structural analogs have been explored as TLR antagonists, modulating immune responses in autoimmune diseases. For example, derivatives reduce IL-6 production by 60–70% in macrophage models .
Prodrug Development
The ethyl ester moiety serves as a prodrug strategy, enhancing membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, as demonstrated in pharmacokinetic studies with 80% bioavailability in rodent models .
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Piperidine Derivatives
| Compound | Target | IC (µM) | Application | 
|---|---|---|---|
| Ethyl 4-Boc-amino-4-cyanopiperidine-1-carboxylate | ACC | 0.9 | Metabolic disorders | 
| Methyl 4-Nosyl-amino-piperidine-1-carboxylate | TLR4 | 1.5 | Autoimmune therapy | 
| 4-Cyano-4-aminopiperidine | GABA receptor | 2.3 | Neurological disorders | 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume